molecular formula C6H2ClF3O2S B1306040 2,4,6-trifluorobenzenesulfonyl Chloride CAS No. 220239-64-5

2,4,6-trifluorobenzenesulfonyl Chloride

Cat. No.: B1306040
CAS No.: 220239-64-5
M. Wt: 230.59 g/mol
InChI Key: XINCBNCLCIQIJM-UHFFFAOYSA-N
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Description

2,4,6-Trifluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2ClF3O2S and a molecular weight of 230.59 g/mol . It is a fluorinated sulfonyl chloride, characterized by the presence of three fluorine atoms attached to a benzene ring, along with a sulfonyl chloride group. This compound is widely used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trifluorobenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trifluorobenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:

C6H2F3SO3H+SOCl2C6H2F3SO2Cl+SO2+HClC6H2F3SO3H + SOCl2 \rightarrow C6H2F3SO2Cl + SO2 + HCl C6H2F3SO3H+SOCl2→C6H2F3SO2Cl+SO2+HCl

This method is efficient and yields a high purity product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as the laboratory methods. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

2,4,6-Trifluorobenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of drug candidates and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2,4,6-trifluorobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trifluorobenzenesulfonyl chloride is unique due to the presence of three fluorine atoms on the benzene ring, which significantly enhances its electrophilicity and reactivity compared to other sulfonyl chlorides. This makes it a valuable reagent in organic synthesis, particularly in the formation of highly functionalized sulfonyl derivatives .

Properties

IUPAC Name

2,4,6-trifluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3O2S/c7-13(11,12)6-4(9)1-3(8)2-5(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINCBNCLCIQIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380319
Record name 2,4,6-trifluorobenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220239-64-5
Record name 2,4,6-trifluorobenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trifluorobenzenesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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